Celiprolol is a pharmaceutical compound classified as a selective beta-1 adrenoceptor antagonist with partial beta-2 agonist activity. It is primarily indicated for the management of mild to moderate hypertension and effort-induced angina pectoris. Celiprolol also exhibits weak alpha-2 receptor antagonist properties, making it unique among beta-blockers. Its pharmacological profile suggests potential applications beyond traditional uses, including research into its effects on vascular complications associated with conditions like vascular Ehlers-Danlos syndrome .
Celiprolol is sourced from various pharmaceutical manufacturers and is typically available in the form of hydrochloride salt. The compound is classified under the category of cardiovascular agents, specifically within the beta-blocker class. Its chemical formula is , and it has a molecular weight of approximately 415.96 g/mol .
The synthesis of Celiprolol involves several key steps, often starting from simpler organic compounds. The general synthetic route includes the following:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
Celiprolol's molecular structure can be represented using various notation systems:
Cl.CCN(CC)C(=O)NC1=CC=C(OCC(O)CNC(C)(C)C)C(=C1)C(C)=O
VKJHTUVLJYWAEY-UHFFFAOYSA-N
The compound features a complex arrangement that includes a phenyl ring, a urea moiety, and several functional groups that contribute to its pharmacological activity. The presence of chlorine and hydroxy groups enhances its solubility and bioavailability .
Celiprolol can undergo various chemical reactions due to its functional groups:
These reactions are critical for modifying Celiprolol for research purposes or developing derivatives with enhanced properties .
Celiprolol exhibits several important physical and chemical properties:
These properties influence its absorption, distribution, metabolism, and excretion profiles in biological systems .
Celiprolol has several applications in both clinical and research settings:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: